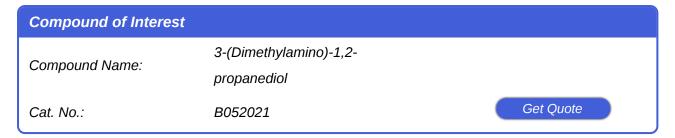


An In-depth Technical Guide to N,N-Dimethyl-2,3-dihydroxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive characterization of N,N-Dimethyl-2,3-dihydroxypropylamine (also known as **3-(dimethylamino)-1,2-propanediol**), a versatile amino alcohol with applications as a building block in chemical synthesis. This guide details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and standard characterization methodologies.

Physicochemical and Computed Properties

N,N-Dimethyl-2,3-dihydroxypropylamine is a viscous, clear liquid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.



Property	Value	Reference
Identifiers		
CAS Number	623-57-4	
EC Number	210-802-4	
IUPAC Name	3-(dimethylamino)propane-1,2-diol	[1]
Chemical Formula	C5H13NO2	
Molecular Weight	119.16 g/mol	
Physical Properties		
Appearance	Colorless to light yellow clear liquid	
Density	1.004 g/mL at 25 °C	
Boiling Point	216-217 °C	
Refractive Index (n20/D)	1.4609	
Computed Properties		
XLogP3-AA	-1.0	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	43.7 Ų	[1]
Complexity	56.4	[1]

Synthesis and Purification

The primary route for synthesizing N,N-Dimethyl-2,3-dihydroxypropylamine is through the nucleophilic ring-opening of an epoxide (glycidol) with dimethylamine. This reaction follows a



stereospecific Sn2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide ring.[2][3]



Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-Dimethyl-2,3-dihydroxypropylamine.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis is provided below.

Materials:

- Glycidol (2,3-epoxy-1-propanol)
- Dimethylamine (40% solution in water)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:



- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 74.1 g (1.0 mol) of glycidol.
- Amine Addition: While stirring at room temperature, slowly add 112.7 g (1.0 mol) of a 40% aqueous solution of dimethylamine. The addition should be controlled to maintain the reaction temperature below 40 °C.
- Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
- Solvent Removal: After the reaction is complete, remove the water and excess dimethylamine under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by fractional distillation under vacuum to yield the final product as a clear, viscous liquid.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of the synthesized N,N-Dimethyl-2,3-dihydroxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]



Chemical Shift (ppm)	Multiplicity	Assignment
4.80	br s	2x -OH
3.79	m	H-2 (CHOH)
3.62	dd	H-1a (CH ₂ OH)
3.49	dd	H-1b (CH ₂ OH)
2.49	dd	H-3a (CH ₂ N)
2.28	S	N(CH ₃) ₂
2.24	dd	H-3b (CH ₂ N)

¹³C NMR (CDCl₃): The carbon NMR spectrum shows five distinct signals corresponding to the five carbon environments.

Chemical Shift (ppm)	Assignment
~68.0	C-2 (CHOH)
~65.0	C-1 (CH ₂ OH)
~63.0	C-3 (CH ₂ N)
~45.0	N(CH ₃) ₂

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[5]



m/z	Relative Intensity	Assignment
119	2.9%	[M] ⁺ (Molecular Ion)
88	13.0%	[M - CH ₂ OH] ⁺
58	100.0%	[CH ₂ =N(CH ₃) ₂] ⁺ (Base Peak)
44	8.4%	[C ₂ H ₆ N] ⁺
30	5.8%	[CH ₄ N] ⁺

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.[1]

- O-H Stretch: A broad and strong band in the region of 3300-3400 cm⁻¹ due to the hydroxyl groups.
- C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.
- C-O Stretch: A strong band around 1040-1080 cm⁻¹ for the C-O single bonds of the primary and secondary alcohols.
- C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

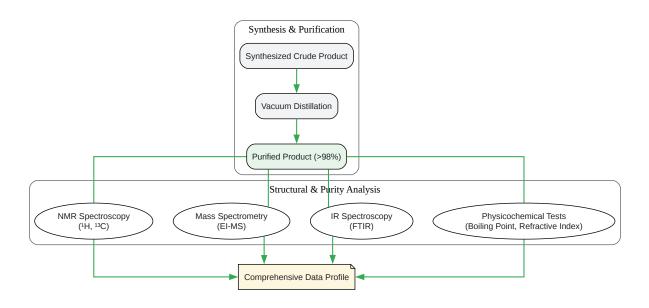
Biological and Pharmacological Profile

As of this review, the specific biological activities and pharmacological profile of N,N-Dimethyl-2,3-dihydroxypropylamine are not extensively documented in publicly available scientific literature. While structurally related β -amino alcohols are known to possess a wide range of biological activities, further research is required to elucidate the specific interactions, potential signaling pathway involvement, and toxicological profile of this particular compound. Consequently, a signaling pathway diagram cannot be provided at this time.

Characterization Workflow and Protocols

A logical workflow is essential for the robust characterization of the synthesized compound.





Click to download full resolution via product page

Caption: Workflow for the characterization of N,N-Dimethyl-2,3-dihydroxypropylamine.

Detailed Characterization Protocols

Protocol 5.1: NMR Sample Preparation

- Accurately weigh approximately 10-20 mg of the purified product.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.



Protocol 5.2: Mass Spectrometry Sample Preparation

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for GC-MS analysis.
- Acquire data in electron ionization (EI) mode to generate a fragmentation pattern for structural elucidation.

Protocol 5.3: IR Spectroscopy

- For neat liquid analysis, place a single drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
- Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Dimethylaminopropane-1,2-diol(623-57-4) 13C NMR [m.chemicalbook.com]



To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyl-2,3-dihydroxypropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052021#characterization-of-n-n-dimethyl-2-3-dihydroxypropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com